molecular formula C13H11NO3 B14298181 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid CAS No. 126057-96-3

2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid

Katalognummer: B14298181
CAS-Nummer: 126057-96-3
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: HDFPDZFMAWHNDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid is an organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxycinnamaldehyde with thioacetamide in ethanol at room temperature . Another method includes the reaction of ketene dithioacetal with 4-methoxyacetophenone in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid is unique due to its methoxy substituent, which influences its chemical properties and reactivity. This compound’s specific structure allows it to serve as an effective matrix in MALDI mass spectrometry, providing enhanced ionization capabilities and interference-free spectra .

Eigenschaften

CAS-Nummer

126057-96-3

Molekularformel

C13H11NO3

Molekulargewicht

229.23 g/mol

IUPAC-Name

2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid

InChI

InChI=1S/C13H11NO3/c1-17-12-7-5-10(6-8-12)3-2-4-11(9-14)13(15)16/h2-8H,1H3,(H,15,16)

InChI-Schlüssel

HDFPDZFMAWHNDE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC=C(C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.